Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Key structural attributes include:
- Isopropyl ester at position 6, enhancing lipophilicity.
- Ethylthio group at position 2, contributing to sulfur-mediated interactions.
- 4-Nitrophenyl substituent at position 5, providing strong electron-withdrawing effects.
- 7-Methyl group and 4-oxo moiety, influencing steric and electronic properties.
Properties
IUPAC Name |
propan-2-yl 2-ethylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-5-30-20-22-17-16(18(25)23-20)15(12-6-8-13(9-7-12)24(27)28)14(11(4)21-17)19(26)29-10(2)3/h6-10,15H,5H2,1-4H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMXVZDGMDLILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity and mechanism of action.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by a tetrahydropyrido structure substituted with various functional groups. Its chemical formula is with a molecular weight of approximately 356.42 g/mol. The presence of the ethylthio and nitrophenyl groups contributes to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with a similar structural framework have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxic Assays : The MTT assay is commonly used to evaluate the cytotoxicity of these compounds against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). For example, derivatives containing a nitrophenyl group have shown enhanced activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antioxidant Properties : Some derivatives display antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. Key findings regarding SAR for related compounds include:
| Compound Variant | Substituent | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| Compound A | 4-Nitrophenyl | 15 | MCF-7 |
| Compound B | 2-Nitrophenyl | 20 | HCT-116 |
| Compound C | 4-Bromophenyl | 25 | A549 |
The data suggest that electron-withdrawing groups like nitro enhance anticancer activity by stabilizing reactive intermediates formed during metabolic activation.
Case Studies
- Study on Anticancer Activity : A recent study synthesized a series of pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The compound with a similar framework to isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo showed promising results with an IC50 value significantly lower than that of standard treatments .
- Mechanistic Insights : Another investigation focused on the mechanism of action revealed that compounds with similar structures could induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in tumor cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs from the literature:
Key Findings
Core Heterocycle Variations: The pyrido[2,3-d]pyrimidine core in the target compound and is associated with planar aromaticity, facilitating π-π stacking interactions. The imidazo[1,2-a]pyridine core in lacks a fused pyrimidine ring, reducing rigidity but increasing solubility via polar cyano and ester groups.
Substituent Impact: Nitro vs. Thioether Chain Length: The ethylthio group in the target compound offers shorter chain flexibility than the butylthio group in , which may influence steric interactions in enzyme active sites. Ester Groups: The isopropyl ester in the target compound increases molecular weight and lipophilicity compared to ethyl esters in , affecting membrane permeability.
The thiazolo core in requires multistep cyclization, while the imidazo core in involves cyanide incorporation, posing safety challenges.
Research Implications
- Biological Activity: While none of the evidence directly reports bioactivity, the pyrido[2,3-d]pyrimidine core is common in kinase inhibitors. The nitro group may enhance target affinity but require formulation strategies to address solubility limitations.
- Crystallography : Hydrogen-bonding patterns (e.g., 4-oxo and nitro groups) could influence crystal packing, as discussed in . SHELX software is widely used for such analyses.
- SAR Development : Substituent modifications (e.g., replacing nitro with methoxy or varying ester chains) could optimize pharmacokinetics without compromising activity.
Q & A
Basic Research Questions
Q. What are the most effective synthetic strategies for preparing this tetrahydropyrido[2,3-d]pyrimidine derivative?
- Methodological Answer : Multi-component reactions (MCRs), such as the Biginelli reaction, are widely used for synthesizing pyrimidine scaffolds. For example, ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized via a one-pot condensation of aldehydes, thioureas, and ethyl acetoacetate under acidic conditions . Adapt this approach by substituting 4-nitrobenzaldehyde for the aldehyde component and incorporating isopropyl ester groups. Optimize reaction conditions (e.g., solvent, catalyst) to improve yield and purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze the splitting patterns of the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~5.0 ppm for CH) and the ethylthio moiety (δ ~2.5–3.0 ppm for SCH₂CH₃). The 4-nitrophenyl group will show distinct aromatic protons (δ ~7.5–8.3 ppm) .
- IR : Confirm the carbonyl (C=O) stretch at ~1680–1750 cm⁻¹ and nitro (NO₂) absorption at ~1520 cm⁻¹ .
- HRMS : Validate the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern for sulfur and chlorine (if present) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive proof of stereochemistry. For instance, Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was crystallized in a monoclinic system (space group P21/c) with unit cell parameters refined to confirm chair conformations and substituent orientations . Apply similar methods to determine the spatial arrangement of the ethylthio and 4-nitrophenyl groups.
Q. What computational approaches are suitable for predicting the reactivity or bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes implicated in inflammation or cancer). Compare docking scores with structurally related compounds, such as Ethyl 7-methyl-5-(4-methylthiophenyl)-2-(4-methylthiophenyl)methylene-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Re-evaluate activity using standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies) with positive controls.
- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare results with derivatives like Ethyl 5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate, which showed variability in receptor binding depending on substituent electronegativity .
Experimental Design & Data Analysis
Q. What strategies can optimize reaction yields for derivatives with bulky substituents (e.g., 4-nitrophenyl)?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity, as demonstrated in the synthesis of thiazolo[3,2-a]pyrimidines .
- Protecting Groups : Temporarily protect reactive sites (e.g., nitro groups) using tert-butyldimethylsilyl (TBS) ethers to minimize side reactions .
Q. How can researchers validate the purity of this compound for pharmacological assays?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at λ = 254 nm .
- Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values, as done for Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Structural & Mechanistic Insights
Q. What role do non-covalent interactions (e.g., π-halogen, hydrogen bonding) play in stabilizing the crystal lattice?
- Methodological Answer : Analyze crystal packing using Mercury software. For example, Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibited π-halogen interactions between bromine and adjacent aromatic rings, contributing to lattice stability .
Q. How does the electronic nature of the 4-nitrophenyl group influence the compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
